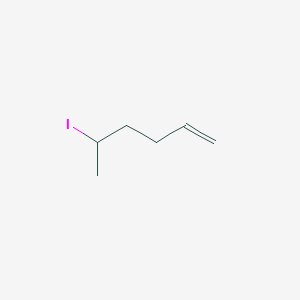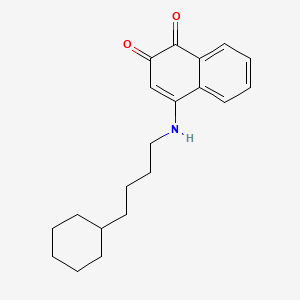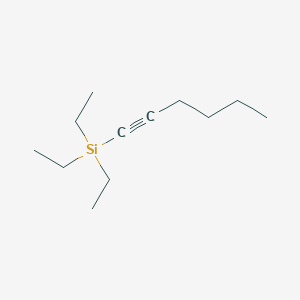
Silane, triethyl-1-hexynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, triethyl-1-hexynyl-: is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and one 1-hexynyl group. This compound is notable for its unique reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Silane, triethyl-1-hexynyl- typically involves the reaction of triethylsilane with 1-hexyne under specific conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the addition of the 1-hexynyl group to the silicon atom. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve high yields and purity of the desired product .
Industrial Production Methods: In industrial settings, the production of Silane, triethyl-1-hexynyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures efficient and cost-effective production. The scalability of the process allows for the consistent supply of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions: Silane, triethyl-1-hexynyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent, transferring hydrogen atoms to other molecules.
Substitution: The 1-hexynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound itself can be used as a reducing agent in the presence of catalysts such as palladium or platinum.
Substitution: Nucleophiles such as amines or alcohols can react with Silane, triethyl-1-hexynyl- under mild conditions to form substituted products.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and hydrogenated products.
Substitution: Substituted silanes with various functional groups.
Scientific Research Applications
Chemistry: Silane, triethyl-1-hexynyl- is widely used as a reagent in organic synthesis. Its ability to participate in hydrosilylation reactions makes it valuable for the synthesis of complex organic molecules. It is also used in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, Silane, triethyl-1-hexynyl- is used to modify surfaces of biomaterials, improving their biocompatibility and functionality. It is also explored for its potential in drug delivery systems, where its unique chemical properties can be harnessed to improve the stability and efficacy of therapeutic agents .
Industry: The compound finds applications in the production of specialty coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it ideal for use in construction, automotive, and electronics industries .
Mechanism of Action
Mechanism: The mechanism by which Silane, triethyl-1-hexynyl- exerts its effects is primarily through the reactivity of the silicon-hydrogen (Si-H) bond. This bond can donate hydrogen atoms to other molecules, facilitating reduction reactions. The presence of the 1-hexynyl group also allows for unique interactions with other chemical species, enabling a wide range of chemical transformations .
Molecular Targets and Pathways: The compound targets various functional groups in organic molecules, including carbonyls, nitriles, and imines. The pathways involved in its reactions often include hydrosilylation, reduction, and substitution mechanisms .
Comparison with Similar Compounds
Triethylsilane: Similar in structure but lacks the 1-hexynyl group, making it less versatile in certain reactions.
Trimethylsilane: Contains three methyl groups instead of ethyl groups, resulting in different reactivity and applications.
Triphenylsilane: Features three phenyl groups, which significantly alter its chemical properties and uses.
Uniqueness: Silane, triethyl-1-hexynyl- stands out due to the presence of the 1-hexynyl group, which imparts unique reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical transformations that other silanes cannot achieve .
Properties
CAS No. |
21693-13-0 |
|---|---|
Molecular Formula |
C12H24Si |
Molecular Weight |
196.40 g/mol |
IUPAC Name |
triethyl(hex-1-ynyl)silane |
InChI |
InChI=1S/C12H24Si/c1-5-9-10-11-12-13(6-2,7-3)8-4/h5-10H2,1-4H3 |
InChI Key |
DIPZDJYTPINYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#C[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


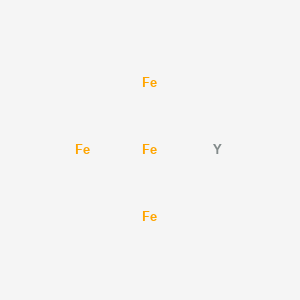
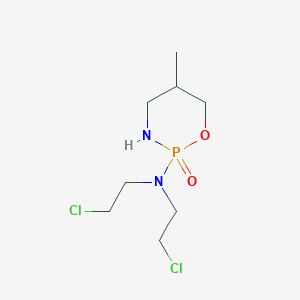
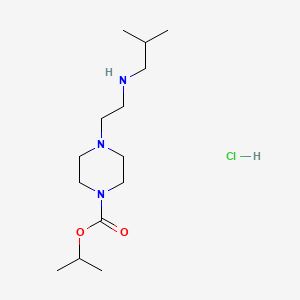
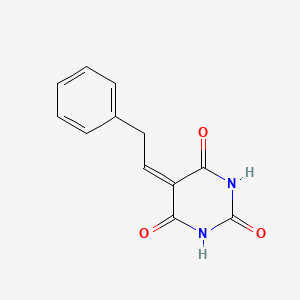
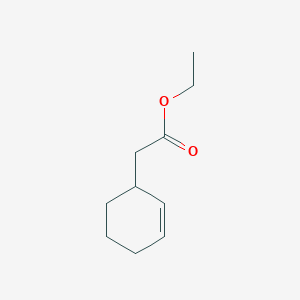
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)
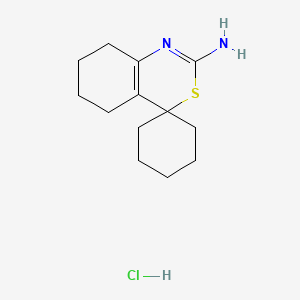

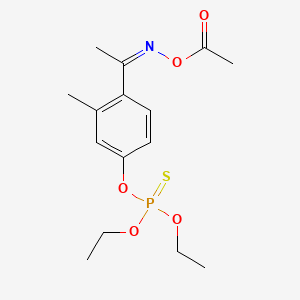
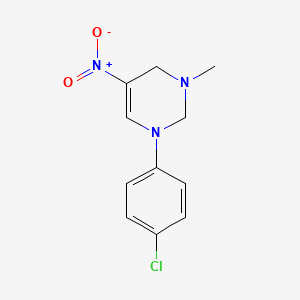
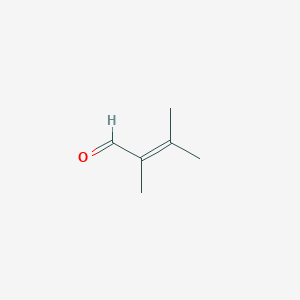
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
